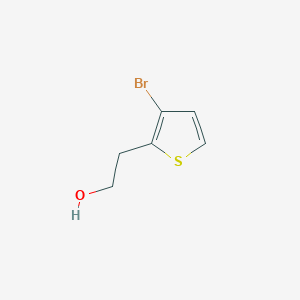

2-(3-Bromothiophen-2-yl)ethanol

Description

Significance of Thiophene (B33073) Derivatives in Advanced Chemical Research

Thiophene and its derivatives are of paramount importance in numerous areas of chemical research, particularly in medicinal chemistry and materials science. patsnap.commdpi.com The thiophene ring is a key structural component in many pharmaceutical drugs, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. patsnap.comgoogle.com In the realm of materials science, thiophene-based polymers are integral to the development of organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), owing to their unique electronic and photophysical properties. nih.govmdpi.com The structural similarity of the thiophene ring to the benzene (B151609) ring allows it to act as a bioisostere, meaning it can often replace a benzene ring in a biologically active molecule without a significant loss of activity.

Role of Halogenation in Modulating Thiophene Reactivity and Utility

The introduction of a halogen atom, such as bromine, onto the thiophene ring dramatically influences its chemical reactivity and synthetic potential. mdpi.com Halogenation at a specific position on the thiophene ring not only alters its electronic properties but also provides a "reactive handle" for further chemical transformations. mdpi.com The carbon-bromine bond in a bromothiophene is susceptible to a variety of cross-coupling reactions, such as Suzuki and Stille couplings, which are fundamental for the construction of complex organic molecules. nih.gov Furthermore, the bromine atom can be readily exchanged with lithium, forming a highly reactive organolithium species that can then react with a wide range of electrophiles. This versatility makes halogenated thiophenes invaluable building blocks in organic synthesis.

Overview of 2-(3-Bromothiophen-2-yl)ethanol as a Bridging Scaffold

2-(3-Bromothiophen-2-yl)ethanol is a bifunctional molecule that serves as an excellent example of a bridging scaffold in organic synthesis. It combines the reactive features of a halogenated thiophene with a primary alcohol, offering two distinct points for chemical modification. The 3-bromo-substituent on the thiophene ring provides a site for cross-coupling or metallation reactions, while the ethanol (B145695) side chain can be modified through oxidation, esterification, or other alcohol-related chemistries.

This compound can be envisioned as a molecular linker, capable of connecting different molecular fragments to construct larger, more complex structures. A notable application of similar thiophene ethanol derivatives is in the synthesis of fused heterocyclic systems. For instance, research has shown that 2-(2-thienyl)ethanol can undergo a catalytic vapor-phase reaction with carbon disulfide to form thieno[3,2-b]thiophene, a key core structure in many organic electronic materials. rsc.org This type of cyclization reaction, where the ethanol side chain participates in the formation of a new ring fused to the thiophene, exemplifies the role of 2-(3-Bromothiophen-2-yl)ethanol as a bridging scaffold. The presence of the bromine atom offers a further site for diversification either before or after the construction of the fused ring system.

Properties of 2-(3-Bromothiophen-2-yl)ethanol

| Property | Value |

| Molecular Formula | C₆H₇BrOS |

| Molecular Weight | 207.09 g/mol |

| Appearance | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromothiophen-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrOS/c7-5-2-4-9-6(5)1-3-8/h2,4,8H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZAFTAJOFCEPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Bromothiophen 2 Yl Ethanol and Its Precursors

Strategies for Regioselective Bromination of Thiophene (B33073) Rings

Electrophilic Bromination Techniques and Optimization

Direct electrophilic bromination of unsubstituted thiophene overwhelmingly yields 2-bromothiophene (B119243) and 2,5-dibromothiophene (B18171) due to the higher stability of the cationic intermediate formed upon attack at the α-position. iust.ac.irstudysmarter.co.uk The rate of halogenation is remarkably fast, even at low temperatures. iust.ac.ir

To achieve bromination at the C3 position, one must start with a thiophene ring that already has a directing group at the C2 position. However, for obtaining a 3-bromo-substituted thiophene, the challenge lies in controlling the regioselectivity. If starting with a 2-substituted thiophene, the nature of the substituent dictates the position of subsequent bromination. Electron-donating groups will typically direct bromination to the C5 position, while electron-withdrawing groups can direct to the C4 or C5 positions.

A common strategy involves the bromination of 3-alkylthiophenes. Direct bromination of these compounds with reagents like N-Bromosuccinimide (NBS) or bromine in various solvents can lead to the formation of 2-bromo-3-alkylthiophenes. nih.gov Further manipulation would then be required to introduce the ethanol (B145695) functionality. Another approach involves multi-step sequences, such as a one-pot bromination/debromination of 3-methylthiophene, to produce key intermediates like 2,4-dibromo-3-methylthiophene. nih.gov

Table 1: Conditions for Electrophilic Bromination of Thiophene Derivatives

| Starting Material | Brominating Agent | Catalyst/Solvent | Major Product(s) | Reference |

|---|---|---|---|---|

| Thiophene | Br₂ in 48% HBr | -25 to 5 °C | 2-Bromothiophene | iust.ac.ir |

| Thiophene | 2 Br₂ in 48% HBr | -10 to r.t. | 2,5-Dibromothiophene | iust.ac.ir |

| 2-Methylthiophene | N-Bromosuccinimide | Carbon Tetrachloride | 2-Bromo-5-(bromomethyl)thiophene | d-nb.info |

| 3-Alkylthiophene | N-Iodosuccinimide | Acetic Acid | 2-Iodo-3-alkylthiophene & 5-Iodo-3-alkylthiophene | jcu.edu.au |

Directed Ortho Metalation (DoM) Approaches for Bromine Introduction

Directed Ortho Metalation (DoM) offers a powerful and highly regioselective alternative for functionalizing aromatic rings. wikipedia.org This technique utilizes a directing metalation group (DMG) on the thiophene ring, which coordinates to an organolithium base (like n-butyllithium) and directs deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting lithiated species can then be quenched with an electrophilic bromine source (e.g., Br₂) to introduce a bromine atom at the desired position with high precision.

For the synthesis of a 3-bromo-substituted thiophene, one could start with a thiophene bearing a DMG at the 2-position. The DMG directs lithiation to the C3 position, and subsequent reaction with bromine yields the 2-substituted-3-bromothiophene. Common DMGs include amides, carbamates, and methoxy (B1213986) groups. wikipedia.org For instance, starting with a 2-carboxamide (B11827560) on the thiophene ring, treatment with n-BuLi would lead to lithiation at C3, which can then be brominated. researchgate.net This method provides excellent control over the regiochemistry, which is often difficult to achieve with standard electrophilic substitution. researchgate.netmdpi.com

Table 2: Directed Ortho Metalation for Thiophene Bromination

| Substrate | Directing Group | Base | Electrophile | Product | Reference |

|---|---|---|---|---|---|

| 3-Alkylthiophene | Alkyl | n-BuLi | Br₂ | 2-Bromo-4-alkylthiophene | google.com |

| Thiophene | (Initial Lithiation at C2) | n-BuLi | Propyl bromide | 2-Propylthiophene | mdpi.com |

Synthesis of the Ethanol Side Chain onto Brominated Thiophenes

Once the brominated thiophene precursor is obtained, the next critical step is the introduction of the 2-hydroxyethyl group at the C2 position. Several synthetic routes can be employed to construct this ethanol side chain.

Carbon-Carbon Bond Formation via Organometallic Reagents

Organometallic coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds.

Grignard Reagents : A common approach involves the conversion of a bromothiophene into a Grignard reagent. For example, 2,3-dibromothiophene (B118489) can be selectively reacted with magnesium to form 3-bromo-2-(bromomagnesio)thiophene. acs.org This Grignard reagent can then react with an electrophile like ethylene (B1197577) oxide. The subsequent acidic workup opens the epoxide ring to yield 2-(3-bromothiophen-2-yl)ethanol. The formation of Grignard reagents from alkyl halides and magnesium in an anhydrous ether solvent is a well-established method. mnstate.edusigmaaldrich.com

Suzuki-Miyaura Coupling : This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide is a versatile method for C-C bond formation. carroll.edumdpi.comnih.gov To synthesize the target molecule, one could couple 2,3-dibromothiophene with a suitable boronic acid or ester containing a protected ethanol functionality. For instance, a regioselective Suzuki coupling at the C2 position of 2,3-dibromothiophene with a vinylboronic ester, followed by hydroboration-oxidation of the resulting vinyl group, would yield the desired ethanol side chain. The Suzuki-Miyaura reaction has been successfully applied to the synthesis of various thiophene derivatives. d-nb.infonih.gov

Nucleophilic Addition Reactions to Bromothiophene Carbaldehydes

An alternative pathway begins with a brominated thiophene carbaldehyde. The target compound can be synthesized from 3-bromothiophene-2-carboxaldehyde (B1273759). medchemexpress.comsigmaaldrich.comnih.gov This approach involves a two-step process:

Addition of a one-carbon nucleophile : A methyl Grignard reagent (CH₃MgBr) or methyllithium (B1224462) (CH₃Li) is added to the aldehyde functionality of 3-bromothiophene-2-carboxaldehyde. This nucleophilic addition reaction forms the corresponding secondary alcohol, 1-(3-bromothiophen-2-yl)ethanol.

This intermediate is not the final product, and this pathway is less direct for obtaining the primary alcohol. A more direct route is the reduction of the aldehyde.

Reduction of Corresponding Carboxylic Acid Derivatives or Ketones

The reduction of carbonyl compounds provides a straightforward route to alcohols.

Reduction of Aldehydes : The most direct method involves the reduction of 3-bromothiophene-2-carboxaldehyde using a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction would yield (3-bromothiophen-2-yl)methanol. avantorsciences.com To extend the chain to the desired ethanol derivative, this alcohol could be converted to the corresponding halide and then subjected to a nucleophilic substitution with cyanide, followed by hydrolysis and reduction. However, a more direct approach is often preferred.

Reduction of Esters or Carboxylic Acids : A highly effective route involves the reduction of a 2-thiophenecarboxylic acid ester derivative. Starting with 3-bromothiophene-2-carboxylic acid, the acid can be esterified and then reduced with a strong reducing agent like LiAlH₄ to furnish 2-(3-bromothiophen-2-yl)ethanol directly. The reduction of esters to primary alcohols is a standard and high-yielding transformation. Similarly, methods exist for the reduction of 2-thiophene acetic acid esters to 2-thiophene ethanol, which could be adapted for the brominated analogue. google.com

Table 3: Summary of Synthetic Approaches for the Ethanol Side Chain

| Precursor | Reagents | Intermediate/Product | Type of Reaction |

|---|---|---|---|

| 2,3-Dibromothiophene | 1. Mg, THF 2. Ethylene Oxide 3. H₃O⁺ | 2-(3-Bromothiophen-2-yl)ethanol | Grignard Reaction |

| 2,3-Dibromothiophene | Vinylboronic ester, Pd catalyst | 2-(3-Bromothiophen-2-yl)vinylbenzene -> 2-(3-Bromothiophen-2-yl)ethanol | Suzuki Coupling followed by Hydroboration-Oxidation |

| 3-Bromothiophene-2-carboxaldehyde | NaBH₄ or LiAlH₄ | (3-Bromothiophen-2-yl)methanol | Aldehyde Reduction |

Total Synthesis Pathways for 2-(3-Bromothiophen-2-yl)ethanol

The primary and most direct route for the total synthesis of 2-(3-bromothiophen-2-yl)ethanol begins with the precursor 3-bromothiophene (B43185). This pathway involves two main transformations: the introduction of a functional group at the 2-position of the thiophene ring, followed by its conversion to the desired ethanol side chain.

A common strategy involves the formylation of 3-bromothiophene to produce 3-bromothiophene-2-carbaldehyde. medchemexpress.comcymitquimica.comsigmaaldrich.comnih.govfishersci.attcichemicals.com This intermediate is a crucial node in the synthesis, as the aldehyde group is readily converted to the alcohol. The subsequent step is the reduction of the aldehyde functionality. Standard reducing agents like sodium borohydride (NaBH₄) are effective for this transformation, selectively reducing the aldehyde to a primary alcohol without affecting the carbon-bromine bond or the thiophene ring. youtube.com

Formylation: 3-Bromothiophene is converted to 3-bromothiophene-2-carbaldehyde.

Reduction: The resulting 3-bromothiophene-2-carbaldehyde is reduced to yield the final product, 2-(3-bromothiophen-2-yl)ethanol.

An alternative, though less direct, approach could involve a Grignard reaction. libretexts.orgorganicchemistrytutor.com This would start with the formation of a Grignard reagent from 3-bromothiophene, which could then react with an appropriate electrophile like ethylene oxide to form the carbon-carbon bond and the alcohol in a single step. organicchemistrytutor.comgoogle.com However, the formylation-reduction pathway is often preferred due to its reliability and control over the reaction sequence.

Table 1: Key Reaction in the Total Synthesis of 2-(3-Bromothiophen-2-yl)ethanol

| Step | Reactant | Key Reagent(s) | Product | Purpose |

| 1 | 3-Bromothiophene | Vilsmeier-Haack reagent (e.g., POCl₃, DMF) or other formylating agents | 3-Bromothiophene-2-carbaldehyde | Introduction of a carbonyl group at the 2-position. |

| 2 | 3-Bromothiophene-2-carbaldehyde | Sodium borohydride (NaBH₄) in a protic solvent (e.g., ethanol) | 2-(3-Bromothiophen-2-yl)ethanol | Selective reduction of the aldehyde to a primary alcohol. |

Reaction Condition Optimization and Yield Enhancement

Optimizing reaction conditions is critical for maximizing the yield and purity of 2-(3-bromothiophen-2-yl)ethanol, thereby ensuring the economic viability and efficiency of the synthesis.

For the reduction of 3-bromothiophene-2-carbaldehyde, the choice of reducing agent and solvent system is paramount. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) could be used, the milder sodium borohydride (NaBH₄) is generally sufficient and offers better functional group tolerance. youtube.com The reaction is typically performed in alcoholic solvents such as ethanol or methanol, which act as a proton source to quench the intermediate alkoxide. youtube.com

Key parameters for optimization include:

Temperature: The reduction is usually carried out at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions and enhance selectivity.

Stoichiometry: Using a slight excess of the reducing agent ensures complete conversion of the aldehyde.

Reaction Time: Monitoring the reaction progress via techniques like thin-layer chromatography (TLC) helps determine the optimal reaction time to maximize product formation without leading to degradation.

Table 2: Comparison of Reducing Agents for Aldehyde Reduction

| Reducing Agent | Typical Solvent | Reactivity | Selectivity | Typical Conditions |

| Sodium Borohydride (NaBH₄) | Ethanol, Methanol | Mild | High (reduces aldehydes and ketones) | 0 °C to RT |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | Strong | Lower (reduces esters, carboxylic acids, etc.) | 0 °C to reflux, requires anhydrous conditions |

Green Chemistry Considerations in Synthetic Protocols

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgmdpi.com In the context of synthesizing 2-(3-bromothiophen-2-yl)ethanol and its precursors, several strategies can be employed.

A significant area for improvement lies in the synthesis of the halogenated thiophene precursors themselves. Traditional bromination methods often use elemental bromine, which is hazardous. Greener alternatives involve using sodium halides in the presence of an oxidizing agent, with ethanol often serving as an environmentally benign solvent. nih.gov Copper-mediated halocyclization reactions also represent a greener approach, eliminating harsh reagents. nih.gov

For the synthesis of the thiophene ring itself, moving away from high-temperature, vapor-phase methods is a key goal. rsc.org The use of deep eutectic solvents or ionic liquids as alternatives to volatile organic solvents can improve the environmental profile of the synthesis. rsc.org Furthermore, transition-metal-free reactions, such as those using potassium sulfide (B99878) for the cyclization of bromoenynes, offer an atom-economical and more sustainable route to substituted thiophenes. organic-chemistry.org

In the reduction step, using catalytic hydrogenation with a recyclable catalyst like palladium on carbon (Pd/C) could be a greener alternative to stoichiometric metal hydride reagents, although this may risk dehalogenation. The use of enzymatic or cell-free biosystems represents a frontier in green chemistry, potentially offering highly selective transformations under mild, aqueous conditions. nih.gov Solvent-free approaches, such as grinding reactions with solid catalysts like basic alumina, have also shown promise in related heterocyclic syntheses and could be adapted. mdpi.com

Advanced Spectroscopic Characterization and Crystallographic Analysis of 2 3 Bromothiophen 2 Yl Ethanol

Vibrational Spectroscopy

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Further empirical research and publication of the findings are required before a comprehensive and factual article on the spectroscopic and crystallographic properties of 2-(3-Bromothiophen-2-yl)ethanol can be composed.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry is a critical analytical technique for the precise determination of a compound's molecular mass. By providing the exact mass to several decimal places, HRMS allows for the confident determination of the elemental formula. For 2-(3-Bromothiophen-2-yl)ethanol (C₆H₇BrOS), HRMS would verify its elemental composition by comparing the experimentally measured mass with the theoretically calculated mass.

The theoretical monoisotopic mass of 2-(3-Bromothiophen-2-yl)ethanol is calculated as follows:

C₆: 6 x 12.000000 = 72.000000

H₇: 7 x 1.007825 = 7.054775

Br⁷⁹: 1 x 78.918338 = 78.918338

O¹⁶: 1 x 15.994915 = 15.994915

S³²: 1 x 31.972071 = 31.972071

Total (for ⁷⁹Br isotope): 205.940099 Da

An HRMS analysis would also reveal the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), providing further confirmation of the compound's identity.

Table 1: Theoretical HRMS Data for 2-(3-Bromothiophen-2-yl)ethanol

| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) [M+H]⁺ |

|---|---|---|

| C₆H₈BrOS⁺ | ⁷⁹Br | 206.94775 |

This table represents theoretical values. No experimental data for 2-(3-Bromothiophen-2-yl)ethanol was found in the searched literature.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic transitions. The absorption spectrum is characteristic of the molecule's chromophores—the parts of the molecule that absorb light. For 2-(3-Bromothiophen-2-yl)ethanol, the thiophene (B33073) ring constitutes the primary chromophore.

An experimental UV-Vis spectrum would show one or more absorption bands, with the wavelength of maximum absorbance (λmax) indicating the energy required for electronic transitions, typically π → π* transitions within the aromatic thiophene ring. The solvent used for the analysis can influence the λmax values.

Table 2: Expected UV-Vis Absorption Data for 2-(3-Bromothiophen-2-yl)ethanol

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |

|---|

No published UV-Vis absorption spectra for 2-(3-Bromothiophen-2-yl)ethanol could be located.

Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structures

Single-Crystal X-ray Diffraction is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for 2-(3-Bromothiophen-2-yl)ethanol.

Furthermore, the analysis would reveal the crystal packing and identify any intermolecular interactions, such as hydrogen bonding involving the hydroxyl (-OH) group, or halogen bonding involving the bromine atom. This information is crucial for understanding the compound's solid-state properties and supramolecular chemistry. To date, a crystal structure for 2-(3-Bromothiophen-2-yl)ethanol has not been deposited in crystallographic databases.

Table 3: Potential Crystallographic Data for 2-(3-Bromothiophen-2-yl)ethanol

| Parameter | Value |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | Data Not Available |

| Bond Lengths (e.g., C-Br, C-S, C-O) | Data Not Available |

| Bond Angles (e.g., C-S-C) | Data Not Available |

This table illustrates the type of data obtained from a single-crystal X-ray diffraction experiment. No such data is currently available for 2-(3-Bromothiophen-2-yl)ethanol.

Computational and Theoretical Chemistry Studies on 2 3 Bromothiophen 2 Yl Ethanol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of a compound like 2-(3-Bromothiophen-2-yl)ethanol. These methods, rooted in quantum mechanics, provide detailed insights at the atomic and subatomic levels.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the ground-state electronic structure of molecules. For 2-(3-Bromothiophen-2-yl)ethanol, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. This is achieved by minimizing the total energy of the molecule.

A common approach involves using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a suitable basis set, for instance, 6-311++G(d,p). The B3LYP functional is known for its balance of accuracy and computational cost in describing the electronic structure of organic molecules. The 6-311++G(d,p) basis set is a flexible set that provides a good description of the electron distribution, including polarization and diffuse functions, which are important for molecules containing heteroatoms like sulfur and bromine, as well as for describing the hydroxyl group.

From these calculations, key parameters such as bond lengths, bond angles, and dihedral angles are obtained. These theoretical values can be compared with experimental data if available, for example, from X-ray crystallography, to validate the computational model. Furthermore, DFT provides other valuable electronic properties like dipole moment and atomic charges, which are crucial for understanding the molecule's polarity and intermolecular interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

To investigate the electronic excitation properties of 2-(3-Bromothiophen-2-yl)ethanol, Time-Dependent Density Functional Theory (TD-DFT) would be the method of choice. TD-DFT is an extension of DFT that allows for the calculation of excited-state properties, such as the energies of electronic transitions and their corresponding oscillator strengths.

These calculations are essential for predicting the ultraviolet-visible (UV-Vis) absorption spectrum of the molecule. By identifying the wavelengths at which the molecule absorbs light, TD-DFT can help to understand its photophysical behavior. The calculations would typically be performed on the previously optimized ground-state geometry using the same functional and basis set for consistency. The results would provide insights into the nature of the electronic transitions, for example, whether they are localized on the thiophene (B33073) ring or involve charge transfer between different parts of the molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The energies of the HOMO and LUMO are critical parameters obtained from DFT calculations. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The spatial distribution of these orbitals reveals the regions of the molecule that are most likely to be involved in chemical reactions.

For 2-(3-Bromothiophen-2-yl)ethanol, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, particularly on the sulfur atom and the double bonds. The LUMO, on the other hand, might be distributed over the thiophene ring and the bromine atom, indicating potential sites for nucleophilic attack.

Energy Gap Determination and Implications for Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more polarizable and more likely to undergo chemical reactions.

By calculating the HOMO-LUMO gap for 2-(3-Bromothiophen-2-yl)ethanol, one could infer its relative reactivity compared to other related thiophene derivatives. This information is valuable for predicting its behavior in various chemical environments.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP surface maps the electrostatic potential onto the electron density surface of the molecule.

Different colors on the MEP surface represent different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas with an excess of electrons, which are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen and bromine. Blue regions represent positive electrostatic potential, indicating areas with a deficiency of electrons, which are prone to nucleophilic attack. These are usually located around hydrogen atoms, particularly the one in the hydroxyl group. Green and yellow regions represent intermediate electrostatic potentials.

For 2-(3-Bromothiophen-2-yl)ethanol, an MEP analysis would likely show negative potential around the sulfur and bromine atoms of the thiophene ring and the oxygen atom of the ethanol (B145695) side chain, highlighting these as potential sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms, especially the hydroxyl proton, indicating its susceptibility to deprotonation or interaction with nucleophiles.

Summary of Computational Data for Thiophene Derivatives

To provide context, the following table presents typical computational data that would be generated for a molecule like 2-(3-Bromothiophen-2-yl)ethanol, based on studies of similar thiophene compounds. Please note that these are representative values and the actual values for the target molecule would need to be calculated specifically.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interaction among orbitals. It provides a localized, "chemist's" view of electron density distribution and charge transfer interactions within a molecule. An NBO analysis of 2-(3-Bromothiophen-2-yl)ethanol would theoretically involve calculating the key donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). These interactions highlight the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs.

For a molecule like 2-(3-Bromothiophen-2-yl)ethanol, one would expect to investigate interactions such as:

π → π* interactions within the thiophene ring.

n → σ* and n → π* interactions involving the lone pairs (n) of the oxygen and bromine atoms.

σ → σ* interactions within the molecular framework.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. Computational methods are frequently employed to predict the NLO properties of molecules, primarily by calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). These parameters indicate how a molecule's charge distribution is affected by an external electric field.

A computational study on 2-(3-Bromothiophen-2-yl)ethanol would determine these properties. The presence of the electron-rich thiophene ring, the electronegative bromine atom, and the polar ethanol side chain suggests that the molecule could exhibit NLO properties. The key factors influencing these properties would be the intramolecular charge transfer characteristics, which are often enhanced by the presence of both electron-donating and electron-withdrawing groups connected by a π-conjugated system. Thiophene derivatives are often investigated for their NLO potential. dtic.mil However, without specific calculations for 2-(3-Bromothiophen-2-yl)ethanol, any discussion of its NLO properties remains purely speculative.

Conformational Landscape and Energetics

The conformational landscape of a molecule describes the different spatial arrangements of its atoms (conformers) and their relative energies. For a flexible molecule like 2-(3-Bromothiophen-2-yl)ethanol, which has rotatable single bonds (C-C and C-O), multiple conformers are possible.

A computational conformational analysis would typically involve:

A systematic or stochastic search for all possible low-energy conformers.

Geometry optimization of each identified conformer.

Calculation of the relative energies of the optimized conformers to determine their populations at a given temperature.

The relative stability of different conformers is governed by a balance of steric and electronic effects, including intramolecular hydrogen bonding between the hydroxyl group and the thiophene ring or the bromine atom. Understanding the preferred conformation is crucial as it influences the molecule's physical and chemical properties. Studies on similar structures, such as other substituted ethanols or thiophenes, have demonstrated the importance of such analyses. rsc.orgosti.gov However, the specific dihedral angles, relative energies, and Boltzmann populations for the conformers of 2-(3-Bromothiophen-2-yl)ethanol are not available in the current body of scientific literature.

Chemical Transformations and Derivatization of 2 3 Bromothiophen 2 Yl Ethanol

Reactions Involving the Bromine Atom on the Thiophene (B33073) Ring

The bromine atom attached to the thiophene ring is a key functional group for forming new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions and metal-halogen exchange.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. The bromine atom on the 3-position of the thiophene ring serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction couples the bromothiophene with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is widely used to form biaryl structures. While specific studies on 2-(3-bromothiophen-2-yl)ethanol are limited, the reactivity of the 3-bromothiophene (B43185) moiety is well-established. For instance, derivatives like (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline undergo Suzuki coupling, preferentially at the aryl bromide position before reacting at the thiophenyl-bromide position. mdpi.comnih.gov The reaction typically employs catalysts like Pd(PPh₃)₄ with bases such as K₃PO₄ or K₂CO₃ in solvents like toluene or ethanol (B145695). mdpi.comst-andrews.ac.uk

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org The 3-bromothiophene core of the molecule can react with various alkenes, such as acrylates, in the presence of a palladium source like Pd(OAc)₂ and a base like triethylamine (NEt₃). masterorganicchemistry.comyoutube.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgjk-sci.com The reaction is highly effective for coupling 3-bromothiophene derivatives with various alkynes. researchgate.net A typical catalytic system consists of Pd(PPh₃)₂Cl₂/CuI in the presence of a base like triethylamine. jk-sci.comnih.gov This allows for the introduction of an alkynyl substituent at the 3-position of the thiophene ring.

| Reaction | Coupling Partner | Typical Catalyst System | Typical Base | Expected Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound (e.g., R-B(OH)₂) | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | K₃PO₄, K₂CO₃, Cs₂CO₃ | Aryl/Heteroaryl-substituted thiophene |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PdCl₂ | NEt₃, K₂CO₃ | Alkene-substituted thiophene |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd(PPh₃)₂Cl₂ / CuI | NEt₃, Et₂NH | Alkyne-substituted thiophene |

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. fishersci.co.uk This reaction typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.govlibretexts.org The thiophene ring in 2-(3-bromothiophen-2-yl)ethanol lacks significant activation, making the bromine atom generally unreactive towards SNAr under standard conditions. For SNAr to occur with thiols or other nucleophiles on a heteroaryl halide, the ring usually needs to be electron-deficient. bohrium.com Therefore, this pathway is not commonly employed for the derivatization of this specific compound without further modification to the ring.

A powerful method for functionalizing the 3-position of the thiophene ring is through lithium-halogen exchange. This reaction involves treating 2-(3-bromothiophen-2-yl)ethanol with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures (e.g., -78 °C). rsc.org For the lithiation of 3-bromothiophene, t-BuLi is often considered the superior reagent due to its high reactivity and the steric hindrance provided by the tert-butyl group, which can enhance regioselectivity. researchgate.net Using two equivalents of t-BuLi can lead to a cleaner lithiated product by eliminating the t-BuBr side product. researchgate.net

Once the lithiated intermediate, 2-(3-lithio-thiophen-2-yl)ethanol, is formed, it acts as a potent nucleophile and can be "quenched" by reacting it with a wide variety of electrophiles. This two-step sequence allows for the introduction of numerous functional groups at the C3 position.

Common electrophiles for quenching include:

Aldehydes and Ketones: To form secondary or tertiary alcohols.

Carbon Dioxide (CO₂): To form a carboxylic acid.

Alkyl Halides: To introduce alkyl chains.

Disulfides: To introduce a thioether group.

This method provides a versatile alternative to cross-coupling reactions for forming new bonds at the thiophene ring.

Reactions at the Primary Hydroxyl Group

The primary alcohol of the ethanol side chain is amenable to a variety of classical organic transformations, including esterification, etherification, and oxidation.

Esterification: The primary hydroxyl group of 2-(3-bromothiophen-2-yl)ethanol can be readily converted into an ester. A common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄). masterorganicchemistry.com This is an equilibrium-driven process, often using an excess of one reagent to drive the reaction to completion. masterorganicchemistry.comuobaghdad.edu.iq Alternatively, the alcohol can be reacted with more reactive carboxylic acid derivatives, such as acid chlorides or anhydrides, typically in the presence of a base like pyridine or triethylamine, to achieve higher yields under milder conditions.

Etherification: The synthesis of ethers from the primary alcohol can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide intermediate. This nucleophilic alkoxide then displaces a halide from an alkyl halide in an SN2 reaction to form the ether. Other methods for forming ethers from alcohols are also available. organic-chemistry.org

The primary alcohol group can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemguide.co.uk

Oxidation to Aldehydes: To stop the oxidation at the aldehyde stage, milder oxidizing agents are required, and the reaction must be performed under anhydrous conditions to prevent the formation of the gem-diol hydrate, which is susceptible to further oxidation. wikipedia.org Common reagents for this transformation include pyridinium chlorochromate (PCC) or the Dess-Martin periodinane. wikipedia.orglibretexts.org These reagents are known for their high selectivity in converting primary alcohols to aldehydes without significant over-oxidation. organic-chemistry.org

Oxidation to Carboxylic Acids: For the complete oxidation of the primary alcohol to a carboxylic acid, stronger oxidizing agents are employed in the presence of water. wikipedia.org Reagents such as potassium permanganate (KMnO₄), or Jones reagent (CrO₃ in aqueous sulfuric acid) are effective for this purpose. wikipedia.orglibretexts.org The reaction typically involves heating the alcohol under reflux with an excess of the oxidizing agent to ensure the reaction goes to completion. libretexts.org This two-step oxidation proceeds through an aldehyde intermediate, which is then further oxidized to the final carboxylic acid product. chemguide.co.ukorganic-chemistry.org

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Esterification (Fischer) | Carboxylic Acid (R-COOH), Acid Catalyst (e.g., H₂SO₄) | Ester (-O-C(=O)R) |

| Esterification | Acid Chloride (R-COCl) or Anhydride, Base (e.g., Pyridine) | Ester (-O-C(=O)R) |

| Etherification (Williamson) | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | Ether (-O-R) |

| Oxidation to Aldehyde | Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane | Aldehyde (-CHO) |

| Oxidation to Carboxylic Acid | KMnO₄, Jones Reagent (CrO₃/H₂SO₄) | Carboxylic Acid (-COOH) |

Due to the highly specific nature of the query regarding the chemical transformations of "2-(3-Bromothiophen-2-yl)ethanol," and the absence of detailed research findings in publicly accessible scientific literature, it is not possible to generate a thorough and informative article that adheres to the provided outline. Searches for the conversion of this specific compound to halides, its cyclization reactions, and its use in the formation of complex polyheterocyclic systems did not yield specific examples, reaction protocols, or detailed research findings.

General principles of organic chemistry suggest that the hydroxyl group of "2-(3-Bromothiophen-2-yl)ethanol" can be converted to good leaving groups such as halides (e.g., using reagents like SOCl₂, PBr₃) or sulfonates (e.g., using tosyl chloride or mesyl chloride). These activated intermediates could then potentially undergo intramolecular cyclization, for instance, through the displacement of the leaving group by a nucleophilic center on the thiophene ring or a substituent, to form fused heterocyclic systems. However, without specific literature precedents for "2-(3-Bromothiophen-2-yl)ethanol," any discussion would be purely hypothetical and would not meet the requirement for scientifically accurate content based on diverse sources.

Similarly, while annulation strategies and the formation of complex polyheterocyclic systems are common applications for functionalized thiophenes, the specific pathways and resulting structures from "2-(3-Bromothiophen-2-yl)ethanol" are not documented in the available resources. To provide a scientifically rigorous article, information from peer-reviewed journals or patents detailing the experimental conditions, yields, and characterization of the products for the requested transformations of this particular compound is essential.

Therefore, the requested article cannot be generated at this time.

Applications of 2 3 Bromothiophen 2 Yl Ethanol in Advanced Materials Research

Precursor for Organic Semiconductors and Electronic Materials

Thiophene-based molecules are foundational to the field of organic electronics due to their excellent charge-transport properties and chemical stability. sigmaaldrich.comnih.gov The compound 2-(3-Bromothiophen-2-yl)ethanol is an ideal starting material for creating larger, high-performance organic semiconductors. The bromine atom at the 3-position serves as a handle for carbon-carbon bond-forming cross-coupling reactions (e.g., Suzuki, Stille, or Kumada coupling), which are essential for extending the π-conjugated system. This extension is crucial for tuning the electronic properties of the material.

The ethanol (B145695) side chain offers a secondary point for modification. It can be used to enhance the solubility and processability of the final semiconductor material, a critical factor for fabricating devices using solution-based techniques like printing. mdpi.com Furthermore, this hydroxyl group can be used to anchor the molecule to surfaces or to introduce other functional groups that can influence the material's packing in the solid state. Thienoacenes, which are rigid and planar structures formed by fusing thiophenes with other aromatic rings, have emerged as promising candidates for high-performance organic field-effect transistors (OFETs). nih.gov Derivatives of 2-(3-Bromothiophen-2-yl)ethanol can be key intermediates in the synthesis of these complex thienoacene structures, such as derivatives of mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene (BTBT), which have shown high charge carrier mobilities. nih.govresearchgate.netrsc.org

Table 1: Examples of Thiophene-Based Organic Semiconductors and Their Performance

| Semiconductor Type | Key Building Block(s) | Application | Reported Mobility (cm²/Vs) |

| Dialkyl-BTBTs | mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene | Solution-processed OFETs | > 1.0 nih.gov |

| DPh-BTBT | 2,7-diphenyl mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene | Vapor-deposited OFETs | up to 2.0 nih.gov |

| DPV-BTBT | 2,7-divinyl mdpi.combenzothieno[3,2-b]benzothiophene | Air-stable OFETs | up to 0.4 rsc.org |

| BTT Derivatives | Benzo[b]thieno[2,3-d]thiophene | Solution-processed OFETs | up to 0.005 mdpi.com |

Building Block for Photoactive and Optoelectronic Components

The development of materials that can interact with light is central to optoelectronic devices like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The π-conjugated system of the thiophene (B33073) ring in 2-(3-Bromothiophen-2-yl)ethanol is inherently photoactive. By using this molecule as a starting point, chemists can construct larger molecules where the electronic energy levels—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are precisely controlled.

The ability to build out the molecular structure via the bromine atom allows for the creation of donor-acceptor systems, which are highly efficient in absorbing light and separating charge, a key process in solar cells. The ethanol group can be modified to fine-tune the material's morphology in thin films, which directly impacts device efficiency. For instance, modifying the side chain can prevent undesirable aggregation that quenches fluorescence in OLEDs or hinders charge separation in OPVs.

Intermediate in the Synthesis of Conjugated Polymers and Oligomers

Conjugated polymers, particularly polythiophenes, are a major class of materials in organic electronics. sigmaaldrich.com 2-(3-Bromothiophen-2-yl)ethanol is a functionalized monomer that can be polymerized to create polythiophenes with tailored side chains. The polymerization typically occurs through coupling reactions involving the bromine atom and the hydrogen atom at the 5-position of the thiophene ring.

The ethanol group is particularly significant here. It can be protected during polymerization and then deprotected to yield a polythiophene with reactive hydroxyl groups along its backbone. Alternatively, it can be modified before polymerization, for example, by converting it to an ether or ester. This allows for the synthesis of a wide variety of functionalized polythiophenes with properties such as:

Enhanced Solubility : Attaching long alkyl chains via ether or ester linkages to the ethanol group improves the polymer's solubility, making it suitable for printing and coating processes. nih.gov

Sensory Capabilities : The hydroxyl group can be used to attach moieties that respond to specific analytes, making the polymer useful in chemical sensors.

Methods like Grignard Metathesis (GRIM) polymerization and palladium-catalyzed cross-coupling reactions are commonly employed to synthesize these polymers with high regioregularity (i.e., a consistent head-to-tail arrangement of monomer units), which is crucial for achieving high conductivity. nih.govrsc.org

Role in the Development of Supramolecular Assemblies

Supramolecular chemistry involves creating large, ordered structures through non-covalent interactions like hydrogen bonding and π-π stacking. The 2-(3-Bromothiophen-2-yl)ethanol molecule contains both a hydrogen-bond-donating and -accepting alcohol group and a π-rich thiophene ring. nih.gov

By modifying this precursor, scientists can design molecules that self-assemble into complex architectures. For example, derivatives with long alkyl chains attached to the ethanol group can form liquid crystalline phases or self-assembled monolayers on surfaces. The hydrogen-bonding capability of the alcohol or derivatives like amides can be used to direct the formation of specific 2D or 3D structures. nih.govchemrxiv.orgrsc.org These ordered assemblies are highly desirable for electronic devices, as a well-ordered material typically exhibits superior charge transport compared to a disordered one. nih.gov The interplay of hydrogen bonding and π-π stacking in thiophene derivatives has been shown to be a powerful tool for controlling crystal packing and forming structures like 2D layers and co-crystals. nih.gov

Design of Chiral Materials from Derivatives

Chirality, or "handedness," can induce unique optical and electronic properties in materials. While 2-(3-Bromothiophen-2-yl)ethanol is not itself chiral, its ethanol group provides a straightforward way to introduce a chiral center. For instance, the alcohol can be reacted with a commercially available chiral molecule to form a chiral ether or ester. mdpi.comresearchgate.net

When such a chiral monomer is polymerized, the chirality in the side chain can force the main polythiophene backbone to adopt a specific helical (spiral) conformation. mdpi.com This results in a chiral polymer that exhibits strong chiroptical activity, meaning it interacts differently with left- and right-circularly polarized light. Such materials are of great interest for a range of advanced applications, including:

Chiral sensors for detecting specific enantiomers (mirror-image molecules).

Polarization-sensitive photodetectors and circularly polarized light emitters in displays.

Materials for spintronics , a next-generation electronics technology that utilizes the spin of the electron.

The synthesis of non-racemic, functionalized thiophenes is a key step toward creating these sophisticated chiral polythiophene architectures. mdpi.comnih.gov

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

Future research will likely prioritize the development of more efficient, environmentally benign, and cost-effective methods for the synthesis of 2-(3-Bromothiophen-2-yl)ethanol. While traditional multi-step syntheses exist, emerging strategies will focus on minimizing waste, energy consumption, and the use of hazardous reagents.

One promising avenue is the exploration of chemoenzymatic and cell-free biosystems . Inspired by the successful production of other chemicals from ethanol (B145695) using multi-enzyme catalysis, researchers may design artificial enzymatic pathways to construct the 2-(3-bromothiophen-2-yl)ethanol molecule. nih.govrsc.org This could involve engineered enzymes capable of regioselectively functionalizing a thiophene (B33073) precursor.

Furthermore, advancements in C-H activation and functionalization reactions present a powerful tool for more direct synthetic approaches. researchgate.netresearchgate.net Future work could focus on the direct, palladium-catalyzed hydroxymethylation or hydroxyethylation of 3-bromothiophene (B43185), thereby streamlining the synthesis and improving atom economy. The development of robust and selective catalysts will be crucial for the success of such strategies.

Exploration of Catalytic Reactions Utilizing 2-(3-Bromothiophen-2-yl)ethanol as a Ligand Precursor

The ethanol functionality of 2-(3-Bromothiophen-2-yl)ethanol serves as a convenient handle for its conversion into more complex molecules, including novel ligands for catalysis. The hydroxyl group can be readily modified to introduce phosphine, amine, or other coordinating moieties. The resulting thiophene-based ligands could find applications in a variety of transition metal-catalyzed reactions.

Future research in this area will likely involve:

Synthesis of Chiral Ligands: Derivatization of the ethanol group to create chiral centers could lead to new classes of ligands for asymmetric catalysis.

Palladium Cross-Coupling Reactions: The bromo-substituent on the thiophene ring makes it an ideal candidate for participation in cross-coupling reactions such as Suzuki and Stille couplings. mdpi.comjcu.edu.au The development of intramolecular catalysts, where the ligand derived from 2-(3-bromothiophen-2-yl)ethanol also contains the reactive bromo-group, could lead to novel polymerization or macrocyclization methodologies.

Integration into Advanced Functional Materials Architectures

The thiophene moiety is a well-established component of organic electronic materials, including conductive polymers and organic photovoltaics. The bifunctional nature of 2-(3-Bromothiophen-2-yl)ethanol—a polymerizable thiophene unit and a reactive hydroxyl group—makes it an attractive monomer for the synthesis of functional polymers.

Future research will likely focus on:

Electropolymerization: The hydroxyl group can be used to tune the solubility and processing characteristics of the resulting polymer. Post-polymerization modification of the pendant hydroxyl groups could be employed to fine-tune the material's electronic properties or to graft other functional molecules.

Self-Assembling Materials: The ability of the ethanol group to participate in hydrogen bonding could be exploited to direct the self-assembly of oligomers or polymers into well-defined nanostructures. These ordered assemblies are crucial for optimizing charge transport in organic electronic devices.

Synergistic Experimental and Computational Approaches for Property Prediction

To accelerate the discovery and optimization of materials and catalysts based on 2-(3-Bromothiophen-2-yl)ethanol, a close integration of experimental synthesis and computational modeling will be essential. Density Functional Theory (DFT) studies can provide valuable insights into the structural and electronic properties of molecules derived from this compound. mdpi.comnih.gov

Future synergistic efforts may include:

Predicting Reaction Outcomes: Computational modeling can be used to predict the regioselectivity and stereoselectivity of reactions involving 2-(3-bromothiophen-2-yl)ethanol, guiding experimental efforts towards the most promising synthetic targets.

Designing Materials with Tailored Properties: DFT calculations can be employed to predict the electronic band gap, charge mobility, and other key parameters of polymers and small molecules derived from this building block, enabling the in-silico design of materials for specific applications.

Investigation of 2-(3-Bromothiophen-2-yl)ethanol in Mechanistic Organic Chemistry Studies

The reactivity of the C-Br bond and the influence of the hydroxyethyl (B10761427) group on the thiophene ring's electronic properties make 2-(3-Bromothiophen-2-yl)ethanol an interesting substrate for fundamental mechanistic studies.

Future research in this area could involve:

Halogen Dance Reactions: Investigating the potential for the bromine atom to migrate to other positions on the thiophene ring under specific reaction conditions would provide deeper insights into the reactivity of substituted thiophenes.

Kinetics and Mechanisms of Cross-Coupling Reactions: Detailed kinetic studies of cross-coupling reactions involving 2-(3-bromothiophen-2-yl)ethanol can help to elucidate the role of the hydroxyl group in the catalytic cycle, potentially revealing non-obvious electronic or steric effects that influence reaction rates and yields.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-(3-Bromothiophen-2-yl)ethanol, and how is the product characterized?

- Answer : Synthesis typically involves condensation reactions of 3-bromothiophene derivatives with ethanol or related precursors under basic conditions (e.g., KOH in ethanol). For example, details the reaction of 3-bromothiophene-2-carbaldehyde with hydroxyaryl ketones. Characterization employs IR spectroscopy (to identify -OH and C-Br stretches), ¹H/¹³C NMR (to resolve proton/carbon environments), and HRMS (to confirm molecular mass and purity >99%) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of 2-(3-Bromothiophen-2-yl)ethanol?

- Answer : Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., broad -OH at ~3360 cm⁻¹, C-Br at ~560 cm⁻¹).

- NMR : ¹H NMR detects aromatic protons (δ 6.8–7.7 ppm) and ethanol CH₂ groups (δ 3.6–4.2 ppm). ¹³C NMR confirms quaternary carbons and bromothiophene signals.

- HRMS : Matches experimental m/z with theoretical values (e.g., [M+H]⁺) .

Q. What are the standard protocols for evaluating the stability of 2-(3-Bromothiophen-2-yl)ethanol under varying pH and temperature conditions?

- Answer : Stability studies involve:

- pH-dependent assays : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC.

- Thermal analysis : Use TGA/DSC to assess decomposition temperatures.

- Light sensitivity : Expose to UV/visible light and track changes via UV-Vis spectroscopy. highlights analogous methods for bromoethanol derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 2-(3-Bromothiophen-2-yl)ethanol in multi-step syntheses?

- Answer : Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.

- Catalyst screening : KOH or NaH improves base-mediated condensation ( ).

- Purification : Recrystallization from ethanol or column chromatography removes byproducts. Kinetic studies using TLC monitoring are critical .

Q. What computational approaches are utilized to predict the electronic properties and reactivity of 2-(3-Bromothiophen-2-yl)ethanol?

- Answer : Density Functional Theory (DFT) calculates:

- Frontier molecular orbitals : HOMO-LUMO gaps predict electrophilic/nucleophilic sites.

- Electrostatic potential maps : Identify reactive regions (e.g., bromine for SNAr reactions). highlights quantum chemical computations for analogous brominated compounds .

Q. How do structural modifications at the thiophene ring influence the biological activity of 2-(3-Bromothiophen-2-yl)ethanol derivatives?

- Answer : Structure-Activity Relationship (SAR) studies compare:

- Substituent effects : Bromine enhances lipophilicity and membrane penetration ( ).

- Derivatization : Hydrazone or pyrazole hybrids ( ) show improved cytotoxicity (IC₅₀ values in HCT-116 cells). Fluorophenyl analogs ( ) may alter metabolic stability .

Q. What strategies are effective in resolving contradictory crystallographic data during the structural determination of 2-(3-Bromothiophen-2-yl)ethanol?

- Answer : Use:

- SHELXL : For high-resolution refinement ( ).

- WinGX/ORTEP : Visualize anisotropic displacement ellipsoids and validate hydrogen bonding ().

- Multi-solution phasing : SHELXD ( ) addresses phase ambiguities in twinned crystals .

Q. How can researchers design experiments to assess the compound’s mechanism of action in anticancer assays?

- Answer : Methodologies include:

- MTT assays : Dose-response curves in HCT-116/MCF-7 cells ().

- Flow cytometry : Quantify apoptosis (Annexin V/PI staining).

- Western blotting : Track caspase-3 activation or Bcl-2 suppression. Comparative studies with control compounds (e.g., 4-cyanophenyl analogs) clarify selectivity .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.